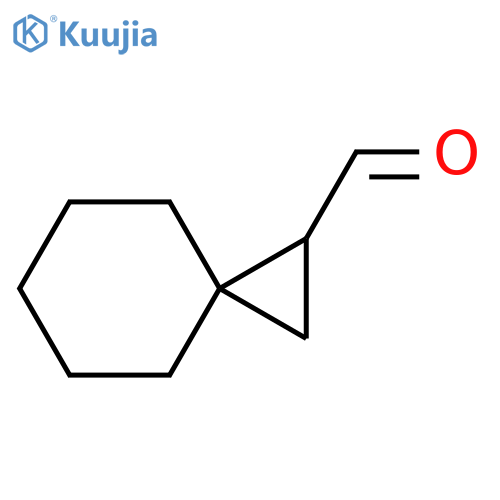Cas no 200055-26-1 (spiro2.5octane-1-carbaldehyde)

spiro2.5octane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Spiro[2.5]octane-1-carboxaldehyde
- spiro[2.5]octane-1-carbaldehyde
- spiro2.5octane-1-carbaldehyde
- 200055-26-1
- Z1511870834
- SCHEMBL15719821
- EN300-1679641
- spiro[2.5]octane-2-carbaldehyde
-
- インチ: 1S/C9H14O/c10-7-8-6-9(8)4-2-1-3-5-9/h7-8H,1-6H2
- InChIKey: MFIZELFJJZOMGP-UHFFFAOYSA-N
- ほほえんだ: C1(C=O)C2(CCCCC2)C1
計算された属性
- せいみつぶんしりょう: 138.104465066g/mol
- どういたいしつりょう: 138.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.00±0.1 g/cm3(Predicted)
- ふってん: 212.7±9.0 °C(Predicted)
spiro2.5octane-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1679641-5.0g |
spiro[2.5]octane-1-carbaldehyde |
200055-26-1 | 94% | 5g |
$2774.0 | 2023-06-04 | |
| Enamine | EN300-1679641-10.0g |
spiro[2.5]octane-1-carbaldehyde |
200055-26-1 | 94% | 10g |
$4114.0 | 2023-06-04 | |
| Enamine | EN300-1679641-0.25g |
spiro[2.5]octane-1-carbaldehyde |
200055-26-1 | 94% | 0.25g |
$474.0 | 2023-09-20 | |
| Enamine | EN300-1679641-1.0g |
spiro[2.5]octane-1-carbaldehyde |
200055-26-1 | 94% | 1g |
$956.0 | 2023-06-04 | |
| Enamine | EN300-1679641-2.5g |
spiro[2.5]octane-1-carbaldehyde |
200055-26-1 | 94% | 2.5g |
$1874.0 | 2023-09-20 | |
| Aaron | AR028O8R-2.5g |
spiro[2.5]octane-1-carbaldehyde |
200055-26-1 | 94% | 2.5g |
$2602.00 | 2023-12-15 | |
| Aaron | AR028O8R-10g |
spiro[2.5]octane-1-carbaldehyde |
200055-26-1 | 94% | 10g |
$5682.00 | 2023-12-15 | |
| Aaron | AR028O8R-1g |
spiro[2.5]octane-1-carbaldehyde |
200055-26-1 | 95% | 1g |
$1340.00 | 2025-02-16 | |
| Aaron | AR028O8R-500mg |
spiro[2.5]octane-1-carbaldehyde |
200055-26-1 | 95% | 500mg |
$1051.00 | 2025-02-16 | |
| 1PlusChem | 1P028O0F-250mg |
spiro[2.5]octane-1-carbaldehyde |
200055-26-1 | 94% | 250mg |
$648.00 | 2023-12-19 |
spiro2.5octane-1-carbaldehyde 関連文献
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
spiro2.5octane-1-carbaldehydeに関する追加情報
Exploring spiro[2.5]octane-1-carbaldehyde (CAS No. 200055-26-1): Properties, Applications, and Market Insights
Spiro[2.5]octane-1-carbaldehyde (CAS No. 200055-26-1) is a unique spirocyclic aldehyde compound that has garnered significant attention in pharmaceutical and organic synthesis research. This bicyclic structure, featuring a spiro junction between cyclopentane and cyclohexane rings, offers distinctive steric and electronic properties that make it valuable for designing novel molecular architectures. The presence of the aldehyde functional group at the 1-position provides an excellent handle for further chemical modifications, enabling its use as a versatile building block in drug discovery.
Recent trends in fragment-based drug discovery have increased demand for rigid, three-dimensional scaffolds like spiro[2.5]octane-1-carbaldehyde. Researchers particularly value its conformational restriction properties, which can improve binding affinity and selectivity when incorporated into drug candidates. The compound's spirocyclic framework helps address the "flatland" problem often encountered in medicinal chemistry, where overly planar molecules demonstrate poor pharmacokinetic properties.
The synthesis of spiro[2.5]octane-1-carbaldehyde typically involves ring-closing metathesis or intramolecular cyclization strategies. Advanced asymmetric synthesis methods have been developed to access enantiomerically pure forms of this compound, which is crucial for pharmaceutical applications where chirality affects biological activity. Analytical characterization using NMR spectroscopy and mass spectrometry confirms the structure and purity of this specialty chemical.
In material science, spiro[2.5]octane-1-carbaldehyde derivatives have shown promise as precursors for high-performance polymers. The rigidity of the spiro structure contributes to thermal stability, while the aldehyde group allows for polymerization or cross-linking reactions. These properties make it interesting for developing advanced coatings and engineering plastics with enhanced mechanical characteristics.
The global market for spirocyclic compounds like spiro[2.5]octane-1-carbaldehyde is growing steadily, driven by pharmaceutical R&D expenditures and the search for novel chemical entities. Suppliers typically offer this compound in research quantities with >95% purity, with prices reflecting its status as a specialty fine chemical. Proper storage under inert atmosphere at low temperatures is recommended to maintain the aldehyde functionality.
Environmental and safety considerations for spiro[2.5]octane-1-carbaldehyde follow standard laboratory chemical handling protocols. While not classified as highly hazardous, appropriate personal protective equipment should be used when handling this compound, particularly due to the reactivity of the aldehyde group. Disposal should comply with local regulations for organic chemicals.
Future research directions for spiro[2.5]octane-1-carbaldehyde include exploring its potential in catalysis and supramolecular chemistry. The constrained geometry of the spiro system may enable unique molecular recognition properties. Additionally, its incorporation into metal-organic frameworks (MOFs) could yield materials with interesting porosity and adsorption characteristics.
For researchers working with spiro[2.5]octane-1-carbaldehyde, recent literature highlights its use in creating allosteric modulators for G-protein coupled receptors and as a core structure for kinase inhibitors. The compound's three-dimensionality addresses current needs in drug design for targets requiring non-planar interaction surfaces. These applications align with the pharmaceutical industry's focus on undruggable targets and challenging biological systems.
Quality control of spiro[2.5]octane-1-carbaldehyde typically involves HPLC analysis to verify purity and the absence of degradation products. Stability studies indicate that the compound remains stable for extended periods when stored properly, though the aldehyde group may slowly oxidize over time. For sensitive applications, freshly distilled material is recommended.
The unique structural features of spiro[2.5]octane-1-carbaldehyde continue to inspire synthetic chemists and materials scientists. Its combination of ring strain and functional group versatility creates opportunities for innovative molecular design across multiple disciplines. As analytical techniques and synthetic methods advance, we can expect to see expanded applications for this intriguing spirocyclic building block.
200055-26-1 (spiro2.5octane-1-carbaldehyde) 関連製品
- 2549009-28-9(2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)
- 1803722-43-1(1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one)
- 61337-88-0(1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine)
- 2228566-60-5(2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole)
- 321391-87-1(2-(Aminooxy)-1-{4-3-chloro-5-(trifluoromethyl)-2-pyridinylpiperazino}-1-ethanone Hydrochloride)
- 1626335-84-9(4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine)
- 2224507-01-9(4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine)
- 1261810-36-9(Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate)
- 2229427-85-2(1-3-(aminomethyl)but-3-en-1-yl-1H-pyrazole)
- 204845-95-4(3,4,11-Phenylmethoxy Entecavir)




